molecular formula C24H24Cl2N2+2 B12826251 1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride

1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride

Cat. No.: B12826251
M. Wt: 411.4 g/mol
InChI Key: NLOIIDFMYPFJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride is a chemical compound that belongs to the class of pyridinium salts It is known for its unique structure, which consists of two benzyl groups attached to a pyridinium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride typically involves the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpyridinium oxides, while reduction can produce benzylpyridinium hydrides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated through hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride is unique due to its dual benzyl groups and pyridinium core, which confer specific reactivity and binding properties. Its ability to inhibit multiple enzymes and participate in diverse chemical reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C24H24Cl2N2+2

Molecular Weight

411.4 g/mol

IUPAC Name

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;dihydrochloride

InChI

InChI=1S/C24H22N2.2ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;

InChI Key

NLOIIDFMYPFJKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.